Structural Differentiation: 4-Fluorobenzyl vs. 2-Fluorophenyl Substitution on Piperazine
The target compound carries a 4-fluorobenzyl group attached to the piperazine nitrogen via a methylene spacer, whereas the closest commercial analog (CAS 2640975-53-5) features a 2-fluorophenyl group directly attached to the piperazine ring . This difference increases the rotatable bond count from 3 in the 2-fluorophenyl analog to 4 in the target compound (PubChem data), and alters the spatial orientation and electronic environment of the fluorine atom. The methylene spacer introduces conformational flexibility and extends the distance between the piperazine core and the fluorophenyl ring, which may affect binding pocket accommodation.
| Evidence Dimension | Piperazine N-substituent structure and rotatable bond count |
|---|---|
| Target Compound Data | 4-fluorobenzyl group; 4 rotatable bonds; XLogP3-AA = 2.4 [1] |
| Comparator Or Baseline | 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine (CAS 2640975-53-5): 2-fluorophenyl group; 3 rotatable bonds; molecular weight 288.32 g/mol |
| Quantified Difference | Rotatable bonds: 4 vs. 3; Molecular weight: 302.35 vs. 288.32; Fluorine position: para vs. ortho |
| Conditions | Computed molecular descriptors from PubChem and vendor datasheets |
Why This Matters
In procurement for SAR studies, the distinct rotatable bond profile and fluorophenyl positioning directly impact conformational sampling and potential binding modes, making the two compounds non-interchangeable for target engagement experiments.
- [1] PubChem. Compound Summary for CID 146074485. https://pubchem.ncbi.nlm.nih.gov/compound/2415624-79-0 (accessed 2026-04-29). View Source
